2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the condensation of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, halogenated pyrazoles, and various substituted pyrazole compounds .
Scientific Research Applications
2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Imidazole derivatives: Structurally similar and often used in medicinal chemistry for their enzyme inhibitory properties.
Thiazole derivatives: Another class of heterocyclic compounds with diverse biological activities
Uniqueness
2-(4-Amino-5-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[4-amino-5-(3,4-dimethoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O3/c1-18-11-4-3-9(7-12(11)19-2)13-10(14)8-15-16(13)5-6-17/h3-4,7-8,17H,5-6,14H2,1-2H3 |
InChI Key |
GGILPCYYYUBNAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2CCO)N)OC |
Origin of Product |
United States |
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